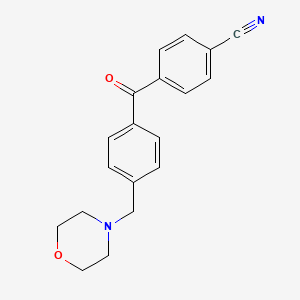

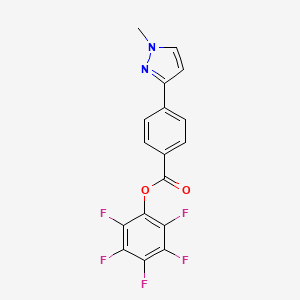

Pentafluorophenyl 4-(1-methyl-1H-pyrazol-3-yl)benzoate

Overview

Description

“Pentafluorophenyl 4-(1-methyl-1H-pyrazol-3-yl)benzoate” is a chemical compound with the molecular formula C17H9F5N2O2 . It is a specialty product for proteomics research .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 17 carbon atoms, 9 hydrogen atoms, 5 fluorine atoms, 2 nitrogen atoms, and 2 oxygen atoms . The average mass is 368.258 Da and the monoisotopic mass is 368.058411 Da .Scientific Research Applications

Fluorine-Containing Compounds Synthesis

The synthesis of fluorine-containing compounds, such as 1-(pentafluorophenyl)-4,5-dihydro-1H-pyrazoles, demonstrates the utility of pentafluorophenyl derivatives in constructing complex molecular structures. These compounds were synthesized through cyclocondensation reactions, showcasing the role of pentafluorophenyl derivatives in facilitating novel chemical transformations under both microwave irradiation and conventional heating conditions, leading to moderate to good yields. This highlights the compound's significance in green chemistry due to its efficiency in synthesis processes (Martins et al., 2013).

Catalysis and Reaction Mechanisms

Pentafluorophenyl derivatives are pivotal in catalysis, as demonstrated by the platinum-catalyzed hydroalkoxylation of hydroxy olefins, which results in the formation of cyclic ethers. This process underscores the role of pentafluorophenyl derivatives in enabling high-yield reactions and tolerating a variety of functional groups, thereby showcasing their versatility and efficiency in catalytic processes (Qian et al., 2004).

Material Science and Energy Storage

In the field of material science and energy storage, pentafluorophenyl derivatives have been explored for their potential in improving lithium-ion battery safety and performance. Compounds like 2-(pentafluorophenyl)-tetrafluoro-1,3,2-benzodioxaborole have been investigated as dual-functional additives, offering both overcharge protection and enhanced electrolyte stability, which is crucial for the development of safer and more efficient energy storage solutions (Weng et al., 2011; Chen & Amine, 2007).

Small Molecule Fixation

The compound has also been implicated in small molecule fixation studies, where bifunctional frustrated Lewis pairs containing pentafluorophenyl groups have shown efficacy in fixing small molecules like carbon dioxide. This application is significant for developing new methods for carbon capture and utilization, highlighting the compound's role in environmental chemistry and sustainability efforts (Theuergarten et al., 2012).

Safety and Hazards

Mechanism of Action

Biochemical Pathways

Compounds with similar structures have been found to interact with various biochemical pathways, influencing cellular processes .

Pharmacokinetics

The compound’s molecular weight of368.26 g/mol suggests that it may have suitable pharmacokinetic properties, as compounds with a molecular weight under 500 g/mol are generally well-absorbed and distributed in the body .

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 4-(1-methylpyrazol-3-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9F5N2O2/c1-24-7-6-10(23-24)8-2-4-9(5-3-8)17(25)26-16-14(21)12(19)11(18)13(20)15(16)22/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGHZGIHYFYLEAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2=CC=C(C=C2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9F5N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50640192 | |

| Record name | Pentafluorophenyl 4-(1-methyl-1H-pyrazol-3-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915707-42-5 | |

| Record name | Pentafluorophenyl 4-(1-methyl-1H-pyrazol-3-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

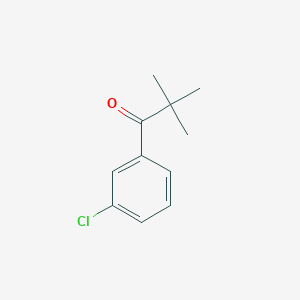

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

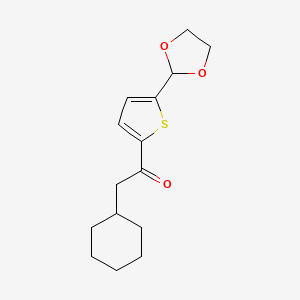

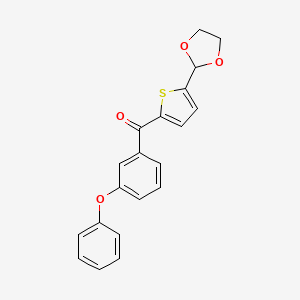

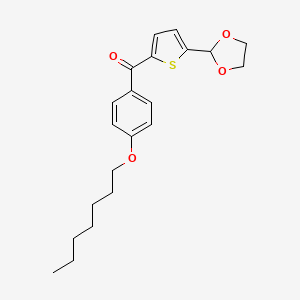

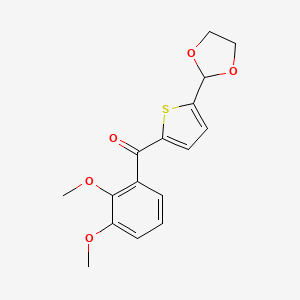

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![cis-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1613225.png)